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Compound of Interest

Compound Name: (-)-2-Iodooctane

Cat. No.: B12745701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-

iodooctane, focusing on its chirality, optical rotation, and the methodologies for its synthesis

and characterization. This document is intended to serve as a valuable resource for

professionals in the fields of chemical research and drug development where the

stereochemical identity of molecules is of paramount importance.

Introduction to the Chirality of 2-Iodooctane
Chirality is a fundamental property of a molecule that is non-superimposable on its mirror

image. Molecules possessing this property are known as enantiomers. 2-Iodooctane is a chiral

molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to

four different groups: a hydrogen atom, a methyl group, a hexyl group, and an iodine atom.

The two enantiomers of 2-iodooctane are designated as (S)-2-iodooctane and (R)-2-

iodooctane based on the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical

physical properties such as boiling point, density, and refractive index. However, they differ in

their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation of 2-Iodooctane
Optically active compounds have the ability to rotate the plane of polarized light. The direction

and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will
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rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+)), while

the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal

extent.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is

calculated using the following formula:

[α]λT = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589.3 nm).

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

Quantitative Data on Specific Rotation
The specific rotation of the enantiomers of 2-iodooctane has been reported in the literature. It is

important to note that the specific rotation value can be influenced by the solvent, temperature,

and wavelength of the light source.

Compound IUPAC Name CAS Number
Molecular
Formula

Specific
Rotation ([α]D)

(+)-2-Iodooctane (S)-2-Iodooctane 1809-04-7 C₈H₁₇I +38.5°

(-)-2-Iodooctane (R)-2-Iodooctane 29117-48-4 C₈H₁₇I -38.5°[1]

Note: The value of +38.5° for (S)-2-iodooctane is inferred from the experimentally determined

value for its enantiomer. Another source reports a value of -33.3° for (-)-2-iodooctane, which

may reflect different experimental conditions.[2]
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The specific rotation of the chiral precursor, 2-octanol, is also provided for reference in

synthetic applications.

Compound IUPAC Name Specific Rotation ([α]D)

(+)-2-Octanol (S)-2-Octanol +9.9°[1]

(-)-2-Octanol (R)-2-Octanol -9.9°[1]

Experimental Protocols
Synthesis of Enantiomerically Enriched (S)-2-Iodooctane
A common method for the preparation of chiral alkyl iodides from chiral alcohols is a two-step

process involving the conversion of the alcohol to a tosylate, followed by a Finkelstein reaction.

This method generally proceeds with inversion of configuration at the stereocenter and is

effective in minimizing racemization.

Step 1: Synthesis of (S)-2-Octyl Tosylate

This procedure involves the reaction of (S)-2-octanol with p-toluenesulfonyl chloride (TsCl) in

the presence of a base like pyridine.

Materials: (S)-2-octanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM),

hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium

sulfate (MgSO₄).

Procedure:

Dissolve (S)-2-octanol in pyridine (or DCM with pyridine as a catalyst) and cool the

solution in an ice bath.

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

Allow the reaction to stir at a low temperature for several hours or until completion

(monitored by TLC).

Quench the reaction by adding cold water.
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Extract the product with dichloromethane.

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield (S)-2-octyl tosylate.

Step 2: Finkelstein Reaction to Yield (R)-2-Iodooctane

The tosylate is then reacted with sodium iodide in acetone. This is an SN2 reaction that

proceeds with inversion of configuration.

Materials: (S)-2-octyl tosylate, sodium iodide (NaI), acetone.

Procedure:

Dissolve the (S)-2-octyl tosylate in acetone.

Add a molar excess of sodium iodide to the solution.

Reflux the mixture for several hours. The precipitation of sodium tosylate drives the

reaction to completion.

After the reaction is complete, cool the mixture and filter to remove the precipitated sodium

tosylate.

Remove the acetone under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water

and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product can be purified by vacuum distillation to obtain enantiomerically

enriched (R)-2-iodooctane.
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Measurement of Optical Rotation
The following is a general protocol for measuring the optical rotation of a sample of 2-

iodooctane.

Materials and Equipment:

High-purity sample of 2-iodooctane.

Spectroscopic grade solvent (e.g., ethanol or chloroform).

Polarimeter with a sodium D-line lamp (589.3 nm).

Polarimeter cell (typically 1 dm).

Volumetric flask and analytical balance.

Procedure:

Sample Preparation: Accurately weigh a sample of 2-iodooctane and dissolve it in a

known volume of the chosen solvent in a volumetric flask.

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to obtain a

zero reading.

Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring

no air bubbles are present. Place the cell in the polarimeter and record the observed

rotation (α). Take multiple readings and calculate the average.

Calculation: Calculate the specific rotation [α] using the formula provided in section 2.

Signaling Pathways and Experimental Workflows
Stereochemical Pathway of Synthesis
The synthesis of (R)-2-iodooctane from (S)-2-octanol proceeds with a net inversion of

stereochemistry. This is a crucial concept in stereoselective synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12745701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-2-Octanol (S)-2-Octyl Tosylate Tosylation (Retention) (R)-2-Iodooctane Finkelstein (Inversion)

Click to download full resolution via product page

Caption: Synthesis of (R)-2-Iodooctane from (S)-2-Octanol.

Racemization of 2-Iodooctane
When an enantiomer of 2-iodooctane is treated with a source of iodide ions (e.g., NaI) in a

suitable solvent, a racemized mixture is formed over time due to a series of SN2 reactions,

each proceeding with inversion of configuration.

(S)-2-Iodooctane

(R)-2-Iodooctane

 SN2 Inversion (I⁻ attack)

Racemic Mixture

 SN2 Inversion (I⁻ attack)

Click to download full resolution via product page

Caption: Racemization of 2-Iodooctane via SN2 mechanism.

Experimental Workflow for Optical Purity Determination
The determination of the optical purity (or enantiomeric excess) of a 2-iodooctane sample is a

critical step in its characterization.
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Start

Sample Preparation Dissolve known mass of 2-iodooctane in a known volume of solvent.

Polarimetry Measure the observed rotation (α) of the sample.

Calculation Calculate specific rotation [α]obs = α / (l × c).

Comparison Compare [α]obs with the literature value for the pure enantiomer [α]pure.

Enantiomeric Excess Calculation ee (%) = ([α]obs / [α]pure) × 100

End

Click to download full resolution via product page

Caption: Workflow for determining the enantiomeric excess.

Conclusion
The chirality and optical rotation of 2-iodooctane are defining characteristics that are essential

for its application in stereospecific synthesis and pharmaceutical development. A thorough

understanding of its stereochemistry, coupled with robust analytical and synthetic
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methodologies, is crucial for researchers and scientists working with this compound. This guide

has provided a detailed overview of these aspects to support and inform such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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